Chloromethyl 11-chloroundecanoate
Description
Historical Context and Foundational Academic Investigations of Chloromethyl Esters
The study of chloromethyl esters is part of the larger history of alkylating agents in organic chemistry. Early investigations into related compounds, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), were driven by their utility as chemical intermediates in the manufacturing of plastics, ion-exchange resins, and polymers. nih.gov These compounds were recognized for their ability to introduce a chloromethyl group onto various substrates. nih.gov
Foundational research in the mid-20th century explored the reactivity of these esters. For instance, chloromethyl chlorosulfate (B8482658) was identified as an effective reagent for synthesizing chloromethyl esters of β-lactam antibiotics, showcasing the utility of this functional group in modifying pharmaceutically relevant scaffolds. tandfonline.com The development of synthetic methods, such as the reaction between acetals and acid halides catalyzed by zinc(II) salts, provided more accessible routes to chloromethyl ethers and, by extension, to the synthesis of chloromethyl esters. organic-chemistry.org These methods were crucial for overcoming the challenges associated with handling these reactive, and often hazardous, compounds. organic-chemistry.org
The broader class of chloro-containing molecules has been a cornerstone in medicinal chemistry, with chlorine's inclusion in drug candidates often used to modulate their biological activity and physicochemical properties. nih.gov This historical backdrop of employing chlorinated compounds in various fields of chemical science sets the stage for understanding the potential applications of more complex structures like Chloromethyl 11-chloroundecanoate.
Significance of this compound within Contemporary Organic Synthesis and Chemical Biology Tools
The significance of this compound in modern chemical research lies in its bifunctionality. The chloromethyl ester is a known reactive moiety, often used as a protecting group or as a precursor for generating other functional groups. The long undecanoate chain provides hydrophobicity, while the terminal chlorine atom offers another site for nucleophilic substitution or other transformations.
In organic synthesis, this compound can serve as a versatile starting material. For example, the terminal chlorine can be displaced by a variety of nucleophiles to introduce new functionalities, leading to the creation of novel long-chain molecules with specific properties. The chloromethyl ester group can be used to attach the undecanoate chain to a hydroxyl-containing molecule, forming a prodrug that can release the active molecule through enzymatic or chemical cleavage of the ester bond.
In the realm of chemical biology, bifunctional molecules like this compound are valuable as molecular probes or as linkers in the development of targeted therapies. The long aliphatic chain can facilitate interaction with lipid bilayers, while the reactive ends can be used to attach reporter groups or to crosslink biological macromolecules. The synthesis of related long-chain esters has been explored in the context of creating prodrugs to improve the oral bioavailability of parent drugs. mdpi.com
Research Trajectories and Academic Objectives for this compound Studies
Future research on this compound is likely to follow several key trajectories. A primary objective is the exploration of its full synthetic potential. This includes developing novel transformations at both the chloromethyl ester and the terminal chloroalkyl positions to generate a diverse library of derivatives.
A significant area of investigation will be its application in materials science. The long-chain structure suggests potential use in the synthesis of functionalized polymers or as a component in self-assembling monolayers. The terminal chlorine could be used to graft the molecule onto surfaces or to initiate polymerization reactions.
In medicinal chemistry, a key objective is the design and synthesis of novel prodrugs based on the this compound scaffold. Research will focus on attaching various therapeutic agents to the undecanoate chain and evaluating the release kinetics and biological activity of these conjugates. The influence of the long lipid tail on drug targeting and cellular uptake will be a critical aspect of these studies.
Furthermore, its role as a chemical probe in biological systems warrants investigation. By attaching fluorescent dyes or other reporter tags, researchers can use this molecule to study processes such as membrane dynamics or protein-lipid interactions. The development of such tools could provide valuable insights into complex biological phenomena.
Data and Findings
While specific research data for this compound is not widely published, data for related chloromethyl esters and long-chain chloroalkanes can provide insights into its expected properties and reactivity.
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Chloromethyl methyl ether | C2H5ClO | 80.51 | 59.5 |
| Bis(chloromethyl) ether | C2H4Cl2O | 114.96 | 106 |
| 1-Chloroundecane | C11H23Cl | 190.75 | 242.5 |
Table 2: Reactivity of Functional Groups
| Functional Group | Type of Reaction | Reagents | Product Type |
| Chloromethyl Ester | Nucleophilic Substitution | Carboxylate salts | Acyloxymethyl ester |
| Terminal Chloroalkane | Nucleophilic Substitution | Amines, thiols, azides | Substituted undecane (B72203) derivative |
| Ester | Hydrolysis | Acid or base | Carboxylic acid and chloromethanol (B13452849) |
This table summarizes the expected reactivity of the functional groups present in this compound based on established organic chemistry principles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
80418-97-9 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 11-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c13-10-8-6-4-2-1-3-5-7-9-12(15)16-11-14/h1-11H2 |
InChI Key |
ZLIBDGLPYRUFEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCl)CCCCC(=O)OCCl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Chloromethyl 11 Chloroundecanoate
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety of Chloromethyl 11-chloroundecanoate
The chloromethyl group of this compound serves as a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
S_N2 Reactivity Profile of this compound
The reaction at the chloromethyl group predominantly follows a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org This is characteristic of primary alkyl halides, where the carbon atom bearing the leaving group (in this case, chlorine) is readily accessible to the nucleophile. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
Table 1: Relative Rates of S_N2 Reactions for Various Alkyl Bromides with a Common Nucleophile.
| Alkyl Bromide | Relative Rate |
| CH₃Br | 100 |
| CH₃CH₂Br | 1.31 |
| CH₃CH₂CH₂Br | 0.81 |
| (CH₃)₂CHBr | 0.015 |
This data, for a series of alkyl bromides, illustrates the typical trend of decreasing S_N2 reactivity with increasing substitution at the carbon atom bearing the halogen. ulethbridge.ca A similar trend would be expected for the corresponding alkyl chlorides.
Influence of Solvent and Nucleophile on this compound Transformations
The choice of solvent significantly impacts the rate and outcome of S_N2 reactions involving the chloromethyl moiety. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species. Protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. libretexts.org
The nature of the nucleophile is another critical factor. Stronger nucleophiles lead to faster S_N2 reactions. The nucleophilicity of a reagent is influenced by factors such as charge, basicity, and polarizability. For instance, negatively charged nucleophiles are generally more potent than their neutral counterparts. libretexts.org
Table 2: Relative Nucleophilicity of Common Nucleophiles in S_N2 Reactions.
| Nucleophile | Relative Reactivity |
| I⁻ | Very Good |
| HS⁻ | Very Good |
| RS⁻ | Very Good |
| Br⁻ | Good |
| HO⁻ | Good |
| RO⁻ | Good |
| CN⁻ | Good |
| Cl⁻ | Fair |
| NH₃ | Fair |
| H₂O | Poor |
| ROH | Poor |
This table provides a general hierarchy of nucleophilicity, which is crucial for predicting the feasibility and rate of substitution at the chloromethyl group of this compound. The actual reactivity can be solvent-dependent.
Hydrolytic and Transesterification Pathways of the Ester Linkage in this compound
The ester functional group in this compound is susceptible to cleavage through hydrolysis and transesterification, offering pathways for modification of the undecanoate portion of the molecule.
Kinetic Studies of Hydrolysis under Varied Conditions
The hydrolysis of esters can be catalyzed by either acid or base. Under acidic conditions, the reaction is reversible and typically follows an A_AC2 mechanism, where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. bham.ac.uk The use of a large excess of water can drive the equilibrium towards the products, the carboxylic acid and the alcohol. chemguide.co.uk
Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a B_AC2 mechanism. bham.ac.uk The hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the alcohol. chemguide.co.uk The rate of alkaline hydrolysis is influenced by the structure of the ester, with steric hindrance generally slowing the reaction. chemrxiv.org For long-chain esters, the hydrolysis rate can be influenced by factors such as micelle formation in aqueous media. nih.gov
Table 3: General Trends in Alkaline Hydrolysis Rates of Esters.
| Ester Structure | Relative Rate |
| Methyl Esters | Fast |
| Ethyl Esters | Slower |
| Esters with Bulky Alkyl Groups | Slowest |
| Esters with Electron-Withdrawing Groups | Faster |
This table outlines general trends. Specific kinetic data for the hydrolysis of this compound is not available, but it is expected to follow these general principles, with the long undecanoate chain potentially influencing the rate in aqueous systems.
Catalyst-Mediated Transesterification for Derivatization
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. youtube.com This reaction can be catalyzed by both acids and bases, following mechanisms similar to hydrolysis. masterorganicchemistry.com Transesterification is a valuable tool for creating a variety of ester derivatives from a common precursor. For example, reacting this compound with a different alcohol in the presence of a catalyst would yield a new ester of 11-chloroundecanoic acid and chloromethanol (B13452849).
Various catalysts can be employed for transesterification, including strong mineral acids, bases like sodium methoxide, and organometallic compounds. organic-chemistry.orgnih.gov The choice of catalyst can influence the reaction conditions and selectivity. For instance, some catalysts allow for transesterification under mild conditions, which can be advantageous when dealing with sensitive functional groups. organic-chemistry.org
Electrophilic Reactions on the Undecanoate Chain of this compound
The undecanoate chain of this compound is a saturated alkyl chain, which is generally unreactive towards electrophiles under normal conditions. savemyexams.com However, under specific conditions, such as in the presence of strong initiators like UV light or high temperatures, alkanes can undergo free-radical halogenation. byjus.comvedantu.com
This type of reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The halogenation of alkanes is often not very selective, leading to a mixture of products where hydrogen atoms at different positions on the alkyl chain are substituted. msu.edu The reactivity of the C-H bonds follows the order: tertiary > secondary > primary. srmist.edu.in In the case of the undecanoate chain, this would mean that the secondary hydrogens are more susceptible to substitution than the primary hydrogens at the end of the chain.
It is important to note that the conditions required for free-radical halogenation are harsh and could potentially lead to reactions at the other functional groups of this compound. Therefore, achieving selective electrophilic modification of the undecanoate chain would be a significant synthetic challenge.
Radical-Mediated Transformations of this compound
The carbon-chlorine bonds in this compound can be activated under radical conditions to form carbon-centered radicals, which can then participate in various carbon-carbon bond-forming reactions. The reactivity of the two chloro-positions can differ based on the reaction conditions employed.
One of the primary radical-mediated transformations applicable to alkyl chlorides is Atom Transfer Radical Addition (ATRA). uva.nlmdpi.com This process typically involves the transfer of a halogen atom from an organic halide to a transient radical species, generating a new carbon-centered radical that can then add to an unsaturated system, such as an alkene. The reaction is often catalyzed by transition metal complexes or initiated by light. nih.govunibo.itchemrxiv.org
For this compound, both the chloromethyl group and the 11-chloro group are primary alkyl chlorides. The initiation step involves the homolytic cleavage of a C-Cl bond to generate a radical. libretexts.orgyoutube.com This can be achieved using a radical initiator like AIBN (azobisisobutyronitrile) or through photolysis. The resulting radical can then add to a suitable alkene trap.
A representative ATRA reaction of this compound with a generic alkene (H₂C=CHR) is depicted below:
Scheme 1: Plausible Radical-Mediated Addition to an Alkene
The regioselectivity of the addition is typically governed by the stability of the resulting radical intermediate. The research on ATRA reactions indicates that the efficiency and outcome can be influenced by the choice of catalyst and the nature of the alkene. uva.nl
| Entry | Alkene Substrate | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Styrene (B11656) | AIBN | Toluene | 80 | 65 |
| 2 | Methyl Acrylate (B77674) | CuCl/PMDETA | Anisole | 100 | 72 |
| 3 | 1-Octene | Fe(CO)₅ | Benzene | 140 (sealed tube) | 58 |
| 4 | Acrylonitrile | Photo-sensitizer | Acetonitrile | 25 (Visible Light) | 68 |
This is a hypothetical data table based on known ATRA reactions of similar alkyl chlorides.
Functional Group Interconversions at the Terminal Chloro Group of the Undecanoate Moiety
The terminal 11-chloro group of the undecanoate chain is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. chemguide.co.ukoxfordsciencetrove.comucsb.edusavemyexams.com Due to it being a primary chloride, the most probable mechanism for this transformation is the SN2 pathway. quora.com This involves the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. quora.com
A common and synthetically useful transformation is the conversion of the terminal chloro group to an azide (B81097). This is typically achieved by treating the chloroalkane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgyoutube.comresearchgate.net The resulting terminal azide is a versatile functional group that can participate in various subsequent reactions, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". rsc.orgnih.gov
Scheme 2: Synthesis of Chloromethyl 11-azidoundecanoate
The reaction conditions can be optimized to favor the selective substitution at the terminal chloro position over the chloromethyl group, which is generally less reactive towards SN2 displacement due to the potential for the adjacent ester functionality to participate in side reactions or to sterically hinder the approach of the nucleophile.
| Entry | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | NaN₃ | DMF | 80 | 12 | Chloromethyl 11-azidoundecanoate | 92 |
| 2 | KCN | DMSO | 100 | 24 | Chloromethyl 12-cyano-11-undecanoate | 85 |
| 3 | NaI | Acetone | 56 | 6 | Chloromethyl 11-iodoundecanoate | 95 (Finkelstein reaction) |
| 4 | PhSNa | Ethanol | 78 | 8 | Chloromethyl 11-(phenylthio)undecanoate | 88 |
This is a hypothetical data table based on known nucleophilic substitution reactions of terminal chloroalkanes. organic-chemistry.org
Design and Synthesis of Derivatives and Analogs of Chloromethyl 11 Chloroundecanoate
Structural Modifications of the Chloromethyl Ester Unit
Modifications to the chloromethyl ester functional group and the adjoining acyl chain can significantly influence the compound's reactivity and physical properties.
Variation of the Halogen Atom in the Chloromethyl Group
The substitution of the chlorine atom in the chloromethyl group with other halogens (fluorine, bromine, or iodine) can be achieved through several synthetic routes, primarily starting from 11-chloroundecanoic acid. A common approach involves the conversion of the carboxylic acid to its corresponding acid halide, followed by reaction with a formaldehyde (B43269) equivalent in the presence of a suitable catalyst. For instance, the synthesis of chloromethyl esters can be accomplished by reacting α,β-unsaturated carboxylic acid chlorides with formaldehyde using catalysts like ferric chloride or stannic chloride. google.com
A general and rapid method for producing haloalkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. organic-chemistry.orgnih.gov This approach could be adapted to synthesize fluoromethyl, bromomethyl, and iodomethyl 11-chloroundecanoates by using the appropriate acid halide of 11-chloroundecanoic acid. Another versatile method is the reaction of carboxylic acids with alkyl halides, facilitated by reagents like tetrabutylammonium (B224687) fluoride, which could provide a pathway to these analogs. nih.gov Additionally, triphenylphosphine (B44618) dihalides have been used for the one-pot synthesis of esters from carboxylic acids under neutral and mild conditions, offering another potential route. researchgate.net
The stereospecific synthesis of α-haloalkyl esters has also been reported via the ring-opening of enol ester epoxides, presenting a sophisticated method for accessing these analogs with high stereochemical control. nih.gov While not directly applied to chloromethyl 11-chloroundecanoate, these established methodologies for ester synthesis from carboxylic acids provide a strong foundation for creating a diverse range of halomethyl 11-chloroundecanoate analogs. youtube.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org
Table 1: Potential Halomethyl 11-chloroundecanoate Analogs and Synthetic Precursors
| Analog Name | Starting Carboxylic Acid | Halogenating/Esterifying Reagent Combination |
| Fluoromethyl 11-chloroundecanoate | 11-chloroundecanoic acid | Oxalyl chloride, then paraformaldehyde/HF |
| Bromomethyl 11-chloroundecanoate | 11-chloroundecanoic acid | Thionyl bromide, then paraformaldehyde/HBr |
| Iodomethyl 11-chloroundecanoate | 11-chloroundecanoic acid | Oxalyl chloride, then paraformaldehyde/HI |
This table presents hypothetical synthetic routes based on established organic chemistry principles.
Alkyl Chain Modifications in the Acyl Moiety
Altering the length and functionality of the undecanoate backbone provides another avenue for creating analogs. This can involve the synthesis of homologous ω-chloro fatty acids of varying lengths, which can then be esterified to their corresponding chloromethyl esters. The synthesis of very long-chain fatty acid methyl esters has been achieved through methods like the Wittig reaction of ω-oxo esters or by coupling ω-iodo esters with organocopper reagents. rsc.org These methods could be adapted to produce a series of ω-chloro fatty acids.
Furthermore, branching can be introduced into the alkyl chain. The synthesis of alkyl-branched fatty acids can be achieved by the addition of alkanes to unsaturated fatty acids. uni-oldenburg.de For example, starting with an unsaturated precursor to 11-chloroundecanoic acid, radical addition of an alkyl group could introduce branching. Biocatalytic methods using lipases have also been employed to synthesize branched-chain esters from branched carboxylic acids and alcohols, offering an environmentally friendly alternative. nih.gov The esterification of long-chain fatty acids with varying structures has been widely studied, indicating that these modified acyl chains can be readily converted to their chloromethyl esters. researchgate.netmdpi.comacs.org
Incorporation of this compound into Complex Architectures
The bifunctional nature of this compound, with reactive sites at both the chloromethyl ester and the terminal chloroalkyl group, makes it a valuable monomer for the synthesis of more complex molecular structures.
Oligomeric and Polymeric Structures Derived from this compound
The chloromethyl ester group is highly reactive and can participate in various polymerization and polymer modification reactions. google.com For instance, polymers with pendant chloromethyl groups, such as poly[(chloromethyl)styrene], are known to undergo esterification with carboxylic acid salts, often facilitated by phase-transfer catalysts. acs.org This suggests that the terminal chloro group of this compound could potentially react with a polymeric backbone containing carboxylate functionalities.
Conversely, the chloromethyl ester itself can act as a reactive site. The chloromethylation of styrene (B11656) polymers is a well-established process, and these functionalized polymers are precursors to a variety of other materials. google.com The high reactivity of the chloromethyl group allows it to react with nucleophiles even when attached to a polymer chain, enabling the synthesis of a wide range of functional polymers. google.com Therefore, this compound could be used as a monomer or a modifying agent to introduce long, flexible, and functionalized side chains into polymers.
Branched and Cyclic Analogs of this compound
The synthesis of branched and cyclic analogs can be envisioned through several synthetic strategies. The synthesis of long-chain diesters with branched or bulky groups has been reported, which could serve as a blueprint for creating more complex derivatives. researchgate.net For example, the dimerization of unsaturated fatty acids can lead to branched structures, which could then be converted to the desired chloromethyl ester. uni-oldenburg.de
Cyclic analogs could potentially be synthesized through intramolecular cyclization reactions. While challenging for long-chain compounds, high-dilution conditions or template-assisted synthesis could favor the formation of large rings. The synthesis of haloenol lactones from alkynoic acids demonstrates the feasibility of cyclization to form ester-containing rings. mdpi.com A retrosynthetic analysis might involve creating a precursor with two reactive ends that can be joined to form a cyclic structure, followed by the introduction of the chloromethyl ester functionality. libretexts.org
Synthesis of Isotopic Analogs for Mechanistic Probing
Isotopically labeled analogs of this compound are invaluable tools for studying reaction mechanisms, metabolic pathways, and material transport. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly used.
The synthesis of these analogs would involve the use of labeled starting materials. For example, ¹³C-labeled long-chain fatty acids can be synthesized and used as precursors. medchemexpress.com The incorporation of stable isotopes into fatty acids is a well-established field, with various labeled fatty acids being commercially available or synthetically accessible. nih.govnih.govmdpi.com These labeled fatty acids can then be converted into their corresponding chloromethyl esters using the methods described previously. For instance, ¹³C-labeled 11-chloroundecanoic acid could be prepared and subsequently esterified to yield ¹³C-labeled this compound.
Deuterium-labeled fatty acids are also widely used. medchemexpress.com The synthesis of these compounds can be achieved through various methods, including the reduction of unsaturated precursors with deuterium gas or the use of deuterated building blocks. These labeled fatty acids can then be used to probe the fate of specific hydrogen atoms in chemical reactions or biological processes. The analysis of isotopically labeled metabolites often relies on mass spectrometry techniques. mdpi.com
Table 2: Examples of Potential Isotopically Labeled Analogs
| Labeled Analog | Isotope | Potential Application |
| Chloromethyl 11-chloro-[1-¹³C]undecanoate | ¹³C | Mechanistic studies of ester hydrolysis/transesterification |
| Chloromethyl 11-chloro-[11-²H₂]undecanoate | ²H | Probing reactions at the terminal chloroalkyl group |
| [¹³C]this compound | ¹³C | Tracking the fate of the chloromethyl group |
This table provides examples of how isotopic labeling could be applied to study the chemistry of this compound.
Mechanistic Investigations of Chemical Processes Involving Chloromethyl 11 Chloroundecanoate
Kinetic Analysis of Reaction Rates and Orders for Chloromethyl 11-chloroundecanoate Transformations
Kinetic studies are fundamental to understanding the reaction mechanisms of this compound. By measuring reaction rates under various conditions, one can determine the reaction order with respect to each reactant, providing insight into the molecularity of the rate-determining step.
For instance, in a substitution reaction with a nucleophile (Nu⁻), the two primary pathways would be:
Substitution at the chloromethyl group: R-CO-O-CH₂Cl + Nu⁻ → R-CO-O-CH₂Nu + Cl⁻
Substitution at the 11-chloro position: Cl-(CH₂)₁₀-CO-O-CH₂Cl + Nu⁻ → Nu-(CH₂)₁₀-CO-O-CH₂Cl + Cl⁻
Due to the α-oxygen atom, the chloromethyl group is highly activated towards SN2 reactions. The oxygen atom can stabilize the transition state through electron donation and also increases the polarity of the C-Cl bond. In contrast, the 11-chloro position behaves like a typical primary alkyl halide.
Table 1: Hypothetical Rate Constants for Nucleophilic Substitution of this compound with Sodium Iodide in Acetone (B3395972) at 25°C
| Reaction Site | Proposed Mechanism | Hypothetical Rate Constant (k) [M⁻¹s⁻¹] |
| Chloromethyl Group | SN2 | 1.5 x 10⁻² |
| 11-Chloro Position | SN2 | 3.0 x 10⁻⁵ |
This data illustrates that the chloromethyl ester is roughly 500 times more reactive than the primary alkyl chloride end of the molecule under these conditions.
Elucidation of Transition State Structures and Reaction Intermediates
The elucidation of transition state (TS) structures and any potential reaction intermediates is crucial for a complete mechanistic picture. For the SN2 reactions of this compound, the transition states are expected to be trigonal bipyramidal.
For substitution at the chloromethyl position, the incoming nucleophile and the departing chloride ion would be in apical positions, with the hydrogen atoms and the ester oxygen in the equatorial plane. The proximity of the ester oxygen can lead to a more compact and stabilized transition state.
For substitution at the 11-chloro position, a similar trigonal bipyramidal geometry is expected, with the nucleophile and chloride as apical ligands.
In contrast, hydrolysis of the ester functional group would proceed through a different mechanism, likely a tetrahedral intermediate. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, followed by nucleophilic attack by water to form a tetrahedral intermediate. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate.
Application of Isotope Effects in Mechanistic Studies of this compound
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms. By replacing an atom with its heavier isotope, one can measure the effect on the reaction rate.
Primary Carbon KIE: To confirm C-Cl bond cleavage in the rate-determining step of a substitution reaction, one could synthesize this compound with a ¹⁴C label at the chloromethyl carbon or the 11-position. A significant primary KIE (k¹²/k¹⁴ > 1.05) would be expected for an SN2 mechanism, as the C-Cl bond is broken in the transition state.
Secondary Deuterium (B1214612) KIE: To distinguish between SN1 and SN2 pathways at the chloromethyl position, one could use deuterium labeling (R-CO-O-CD₂Cl). For an SN2 reaction, a small inverse KIE (kH/kD < 1) or no effect is expected. For a hypothetical SN1 reaction, a small positive KIE (kH/kD > 1) would be anticipated due to the change in hybridization from sp³ to sp² in the formation of a carbocation.
Table 2: Expected Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Isotopic Labeling | Expected k_light / k_heavy | Mechanistic Insight |
| SN2 at Chloromethyl | ¹²C / ¹³C at CH₂Cl | ~1.04 | C-Cl bond breaking in rate-determining step |
| SN2 at 11-Chloro | ¹²C / ¹³C at C-11 | ~1.04 | C-Cl bond breaking in rate-determining step |
| SN2 at Chloromethyl | H / D at CH₂Cl | ~0.98 - 1.02 | Supports SN2 mechanism |
| Ester Hydrolysis | ¹⁶O / ¹⁸O in Carbonyl | ~1.00 | Attack at carbonyl is not rate-determining |
Role of Catalysis and Solvent Effects on Reaction Mechanisms of this compound
Both catalysis and the choice of solvent can dramatically influence the reaction pathways and rates for this compound.
Catalysis:
Nucleophilic Catalysis: A catalyst like dimethylaminopyridine (DMAP) could accelerate substitution at the chloromethyl position by forming a highly reactive intermediate.
Acid/Base Catalysis: The hydrolysis of the ester group can be significantly accelerated by the presence of acids or bases, which facilitate the formation of the tetrahedral intermediate.
Phase-Transfer Catalysis: For reactions with nucleophiles that are not soluble in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed to transport the nucleophile into the organic phase, enabling the substitution reactions to proceed.
Solvent Effects:
The rates of the SN2 reactions are highly dependent on the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for SN2 reactions involving anionic nucleophiles. They can solvate the cation but leave the anion relatively "bare," increasing its nucleophilicity and leading to a significant rate enhancement compared to protic solvents.
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen-bond with the anionic nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate.
Table 3: Hypothetical Relative Rate Constants for SN2 Reaction at the Chloromethyl Group in Various Solvents
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Ethanol | Polar Protic | 25 | 0.2 |
| Acetone | Polar Aprotic | 21 | 500 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 1,000 |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | 47 | 2,000 |
This illustrates the profound impact that solvent choice can have on the kinetics of reactions involving this compound.
Computational and Theoretical Studies on Chloromethyl 11 Chloroundecanoate
Quantum Chemical Calculations of Molecular and Electronic Structure of Chloromethyl 11-chloroundecanoate
Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to determining the molecular and electronic properties of this compound. These calculations can predict the three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles with high accuracy. acs.org
A key output of these calculations is the molecular orbital theory, which describes the energy levels of the electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's reactivity and electronic properties. mdpi.comnih.gov
Illustrative Data Table: Predicted Structural Parameters of this compound
| Parameter | Predicted Value |
| C=O Bond Length | ~1.20 Å |
| C-O Bond Length (Ester) | ~1.33 Å |
| C-Cl Bond Length (Alkyl Chain) | ~1.78 Å |
| C-Cl Bond Length (Chloromethyl) | ~1.77 Å |
| O-C-C=O Dihedral Angle | ~180° (trans) |
Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and conformations for similar ester and haloalkane molecules.
Density Functional Theory (DFT) for Predicting Reactivity and Energetics of this compound
Density Functional Theory (DFT) is a class of quantum chemical methods that is particularly effective for larger molecules like this compound. ugent.beresearchgate.net DFT focuses on the electron density rather than the complex wavefunctions of individual electrons, making it computationally more efficient while maintaining a high degree of accuracy. mdpi.comnih.gov
DFT calculations can be used to predict a wide range of reactivity descriptors. ugent.be For instance, the Fukui function can be calculated to identify the most likely sites for nucleophilic and electrophilic attack on the molecule. In this compound, this would likely highlight the carbonyl carbon as an electrophilic site and the oxygen and chlorine atoms as potential nucleophilic sites.
Furthermore, DFT is instrumental in calculating the energetics of potential reactions involving this compound. It can be used to determine the activation energies for reactions such as hydrolysis of the ester group or nucleophilic substitution at the chlorinated carbons. This information is vital for predicting the compound's stability and its potential chemical transformations. chemrxiv.org
Illustrative Data Table: DFT-Calculated Reactivity Indices for this compound
| Index | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -7.5 eV | Related to ionization potential and electron-donating ability |
| LUMO Energy | -0.5 eV | Related to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and stability |
| Global Hardness (η) | 3.5 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.6 | Propensity to accept electrons |
Note: These are hypothetical values for illustrative purposes, based on general trends for organic molecules.
Molecular Dynamics Simulations of this compound in Different Chemical Environments
Molecular dynamics (MD) simulations provide a way to study the movement and interactions of this compound over time. diva-portal.org By treating atoms as classical particles and using force fields to describe their interactions, MD simulations can model the behavior of the molecule in various environments, such as in a solvent or at an interface. mdpi.comnih.govacs.org
For this compound, MD simulations could reveal how the long undecanoate chain and the polar chloromethyl ester group influence its solubility and aggregation in different solvents. For example, in an aqueous environment, the hydrophobic alkyl chain would likely try to minimize contact with water, potentially leading to micelle formation or adsorption onto surfaces. nih.gov In a nonpolar organic solvent, the molecule would likely adopt a more extended conformation. nih.gov
MD simulations are also invaluable for understanding the transport properties of the molecule, such as its diffusion coefficient in a given medium. mdpi.com This information is critical for applications where the molecule needs to move through a particular environment.
Predictive Modeling for Structure-Reactivity Relationships of this compound and its Analogs
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can be used to establish relationships between the structure of this compound and its chemical reactivity. researchgate.netnih.govrsc.org By building models based on a dataset of similar compounds with known reactivities, it is possible to predict the reactivity of new or untested molecules.
For this compound and its analogs, a QSAR model could be developed to predict properties like the rate of hydrolysis or the potential for certain side reactions based on descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from quantum chemical calculations. chemrxiv.org These models can accelerate the design of new compounds with desired reactivity profiles without the need for extensive experimental testing.
Conformational Analysis and Intermolecular Interactions of this compound
The long and flexible nature of the undecanoate chain in this compound means that it can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. imperial.ac.uknih.govresearchgate.net
Computational methods can systematically explore the conformational space of the molecule to find the low-energy conformers. This is important because the conformation of the molecule can significantly affect its physical properties and its ability to interact with other molecules. For example, the accessibility of the ester and chloro groups for reaction will depend on the folding of the alkyl chain. rsc.org
Furthermore, these studies can elucidate the nature and strength of intermolecular interactions. nih.govresearchgate.net For this compound, these would primarily be van der Waals forces along the alkyl chain and dipole-dipole interactions involving the ester and chloro functional groups. Understanding these interactions is key to predicting the bulk properties of the substance, such as its boiling point and viscosity. scienceready.com.au
Enzymatic and Biocatalytic Transformations of Chloromethyl 11 Chloroundecanoate
Lipase-Catalyzed Reactions Involving Chloromethyl 11-chloroundecanoate as a Substrate
Lipases are a versatile class of enzymes widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. researchgate.net In the context of this compound, lipases can be employed primarily for polymerization reactions. Given its structure as a chloro-substituted hydroxy acid ester derivative, it can undergo polycondensation reactions catalyzed by lipases.
Lipase-catalyzed polycondensation of bifunctional monomers like this compound offers a green alternative to traditional chemical polymerization methods, which often require high temperatures and metal catalysts. mdpi.com The enzymatic process typically occurs under milder conditions, reducing the risk of side reactions and yielding polyesters with well-defined structures. nih.gov The most commonly used lipase (B570770) for such polymerizations is Candida antarctica lipase B (CALB), known for its broad substrate specificity and stability in organic solvents. nih.gov
The reaction would proceed via an initial acylation of the lipase's active site by the this compound monomer, followed by a nucleophilic attack from the hydroxyl group of another monomer (formed in situ via hydrolysis of the chloromethyl ester) to form a dimer. This process would repeat, leading to the formation of a polyester (B1180765) chain. The choice of solvent, temperature, and water activity are critical parameters to control the polymerization process and the molecular weight of the resulting polymer. nih.gov
Table 1: Key Parameters in Lipase-Catalyzed Polycondensation of Halo-Esters
| Parameter | Effect on Polymerization | Typical Conditions |
| Enzyme | Catalyzes the ester bond formation. CALB is highly effective. nih.gov | Immobilized CALB |
| Solvent | Affects enzyme activity and solubility of monomer/polymer. mdpi.com | Toluene, Diphenyl ether |
| Temperature | Influences reaction rate and enzyme stability. | 60-90 °C |
| Water Activity | Crucial for shifting the equilibrium towards polymerization. | Low, often controlled by vacuum or molecular sieves |
Esterase-Mediated Hydrolysis and Transesterification of this compound
Esterases, similar to lipases, are hydrolases that act on ester bonds. researchgate.net They can be employed for the specific hydrolysis of the chloromethyl ester group of this compound to yield 11-chloroundecanoic acid. This transformation can be highly selective, leaving the chloroalkane moiety intact. Such reactions are typically performed in aqueous buffer systems, and the pH is maintained to favor hydrolysis. mdpi.com
The enantioselective hydrolysis of racemic esters by esterases is a well-established method for producing optically active compounds. nih.gov While this compound itself is not chiral, esterases could be used for the kinetic resolution of chiral analogues of this substrate.
Transesterification is another important esterase-mediated reaction. In the presence of an alcohol, an esterase can catalyze the exchange of the chloromethyl group of this compound with another alkyl group. This allows for the synthesis of a variety of 11-chloroundecanoate esters under mild conditions. The choice of alcohol and the reaction conditions, such as the solvent and water content, will influence the efficiency of the transesterification process.
Biotransformation Pathways of this compound for Chemical Derivatization
The biotransformation of this compound can lead to a range of valuable chemical derivatives. Whole-cell biocatalysis, which utilizes intact microorganisms, offers the advantage of performing multi-step reaction sequences in a single pot. nih.gov
One potential biotransformation pathway involves the initial hydrolysis of the ester bond by microbial esterases to produce 11-chloroundecanoic acid. Subsequently, other microbial enzymes could act on the chloroalkane chain. For instance, haloalkane dehalogenases could convert the chloro group to a hydroxyl group, forming 11-hydroxyundecanoic acid. This ω-hydroxy acid is a valuable monomer for the synthesis of biodegradable polyesters.
Alternatively, microorganisms possessing ω-oxidation systems, such as certain strains of Pseudomonas putida, could potentially oxidize the terminal methyl group of the undecanoate chain. nih.gov This would lead to the formation of dicarboxylic acids, which are important building blocks in the chemical industry. The combination of ester hydrolysis and subsequent oxidation in a whole-cell system could provide a direct route from this compound to valuable diacids. nih.gov
Table 2: Potential Biotransformation Products from this compound
| Enzyme/System | Transformation | Product |
| Esterase | Hydrolysis | 11-Chloroundecanoic acid |
| Haloalkane Dehalogenase | Dehalogenation (following hydrolysis) | 11-Hydroxyundecanoic acid |
| ω-Oxidation System | Oxidation (following hydrolysis) | Undecanedioic acid |
| Whole-cell Biocatalyst | Esterification and ω-oxidation | Mono-ethyl undecanedioate |
Engineered Enzymes for Specific Transformations of this compound
While naturally occurring enzymes offer a broad range of catalytic activities, their performance with non-natural substrates like this compound may not be optimal. Protein engineering techniques, such as directed evolution and rational design, can be used to tailor enzymes for specific transformations of this compound. researchgate.net
For instance, the active site of a lipase could be engineered to better accommodate the long, halogenated alkyl chain of the substrate, potentially increasing the rate and efficiency of polymerization. Similarly, esterases could be modified to enhance their hydrolytic activity towards the chloromethyl ester, or to improve their stability under process conditions.
Directed evolution could also be applied to develop haloalkane dehalogenases with improved activity towards 11-chloroundecanoic acid, facilitating its conversion to 11-hydroxyundecanoic acid. The development of such engineered enzymes is crucial for the establishment of efficient and economically viable biocatalytic processes for the transformation of this compound and related compounds. The ability to rapidly screen enzyme variants for desired activities is a key advantage of modern biocatalyst development. andersonsprocesssolutions.com
Chloromethyl 11 Chloroundecanoate As a Synthetic Precursor and Building Block
Precursor for the Synthesis of Novel Long-Chain Functionalized Molecules
The presence of two reactive chlorine atoms on a long aliphatic backbone makes Chloromethyl 11-chloroundecanoate an ideal starting material for the synthesis of novel long-chain molecules with diverse functionalities. The chloromethyl ester group is generally more reactive towards nucleophilic substitution than the primary alkyl chloride at the terminus of the undecanoate chain. This difference in reactivity allows for selective functionalization.
For instance, the chloromethyl group can react with carboxylate salts to form acyloxymethyl esters, while the terminal chlorine can be displaced by other nucleophiles in a subsequent step. This sequential reactivity is crucial for creating well-defined, non-symmetrical long-chain compounds.
Furthermore, derivatives of undecanoic acid are known to be valuable precursors in various fields. ontosight.aiontosight.ai For example, long-chain fatty acids can be functionalized to create monomers for radical polymerization. acs.orgrsc.org The synthesis of such molecules often involves multi-step reactions, including esterification and amidation. acs.org
Below is a table illustrating potential synthetic transformations of this compound to generate novel long-chain functionalized molecules.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | 1. RCOONa2. NaN3 | 11-azidoundecanoic acid acyloxymethyl ester | Selective substitution of both chlorine atoms |
| This compound | 1. NaI2. KCN | Chloromethyl 12-cyanoundecanoate | Halogen exchange followed by cyanation |
| This compound | 1. PhSNa2. m-CPBA | Chloromethyl 11-(phenylsulfonyl)undecanoate | Thioether formation and subsequent oxidation |
Intermediate in the Construction of Complex Organic Scaffolds
The linear, bifunctional nature of this compound makes it a valuable intermediate for constructing more complex organic scaffolds, such as macrocycles. nih.govyoutube.com Macrocyclization reactions often rely on the use of long-chain precursors with reactive functional groups at both ends.
In a typical approach, one of the chloro groups can be converted to a different functional group, for example, an amine or a thiol. The other chloro group can then undergo an intramolecular reaction with the newly introduced functionality under high-dilution conditions to favor the formation of a large ring over polymerization. The long aliphatic chain provides the necessary flexibility for the molecule to adopt a conformation suitable for ring closure.
The synthesis of macrocycles is of significant interest due to their potential applications in host-guest chemistry and as therapeutic agents. mdpi.comnih.gov The ability to synthesize macrocycles from readily available linear precursors is a key strategy in this field. chemrxiv.org
The following table presents a hypothetical pathway for the synthesis of a macrocycle from this compound.
| Intermediate | Reaction | Resulting Scaffold | Key Transformation |
| 11-amino-undecanoic acid chloromethyl ester | Intramolecular amidation | Macrocyclic lactam | Ring closure via amide bond formation |
| 11-mercapto-undecanoic acid chloromethyl ester | Intramolecular thioetherification | Macrocyclic thiolactone | Ring closure via thioether linkage |
Role in the Synthesis of Advanced Materials and Polymer Monomers
Long-chain fatty acids and their derivatives are increasingly being explored as renewable resources for the synthesis of polymers and advanced materials. rsc.orgresearchgate.net The functional groups on these molecules can be modified to introduce polymerizable moieties, such as vinyl or acrylate (B77674) groups. rsc.org this compound can serve as a key precursor in this context.
The terminal chlorine atom can be substituted with a variety of functional groups that can participate in polymerization reactions. For example, reaction with potassium acrylate would yield a monomer with a polymerizable acrylate group at one end of the long aliphatic chain. The chloromethyl ester group could also be used to initiate certain types of polymerization or be converted to other functionalities post-polymerization to modify the properties of the final material.
The incorporation of long aliphatic chains into polymers can impart desirable properties such as flexibility, hydrophobicity, and improved processability. These fatty acid-based polymers have potential applications in coatings, adhesives, and as biomaterials. ontosight.ai
Here is a table showcasing the potential of this compound in creating polymer monomers.
| Reagent | Resulting Monomer | Polymerization Method | Potential Polymer Application |
| Potassium acrylate | 11-(acryloyloxy)undecanoic acid chloromethyl ester | Free radical polymerization | Coatings, adhesives |
| 4-vinylbenzyl alcohol (after conversion of terminal Cl to OH) | 11-((4-vinylbenzyl)oxy)undecanoic acid chloromethyl ester | Radical polymerization | Functional polymers |
| H2N-(CH2)6-NH2 | Polyamide | Polycondensation | Engineering plastics |
Applications in Multi-Step Total Synthesis Strategies
In the context of the total synthesis of complex natural products, long-chain bifunctional compounds are often required as key fragments. This compound, with its defined chain length and two addressable functional groups, can be a useful synthon in such multi-step strategies.
For instance, one of the chloro groups could be used to attach the undecanoate chain to a more complex molecular core, while the other chloro group is carried through several synthetic steps before being transformed in a late-stage functionalization. This approach allows for the gradual build-up of molecular complexity. The synthesis of complex molecules often relies on the availability of such versatile building blocks. nih.gov
The utility of long-chain dicarboxylic acids and their derivatives, which can be conceptually derived from precursors like this compound, has been demonstrated in various synthetic endeavors. acs.orgresearchgate.net
The following table outlines a hypothetical application in a multi-step synthesis.
| Synthetic Goal | Role of this compound derivative | Key Reaction |
| Synthesis of a polyketide natural product | Introduction of a C11 side chain | Grignard reaction with the terminal chloride |
| Preparation of a complex lipid | Serves as the backbone of the lipid structure | Esterification and etherification reactions |
| Assembly of a molecular probe | Provides a long, flexible linker between a reporter group and a binding moiety | Nucleophilic substitution reactions |
Advanced Spectroscopic and Analytical Methodologies for Characterizing Chloromethyl 11 Chloroundecanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like Chloromethyl 11-chloroundecanoate. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. The protons of the chloromethyl group (Cl-CH₂-O) would be expected to appear as a distinct singlet at a downfield chemical shift due to the electronegativity of the adjacent oxygen and chlorine atoms. The protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) would also be shifted downfield. The protons of the long methylene (B1212753) chain would appear as a complex multiplet in the aliphatic region, while the protons on the carbon bearing the second chlorine atom (Cl-CH₂-) would have a characteristic chemical shift.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A computed ¹³C NMR spectrum for this compound is available and suggests distinct signals for each carbon atom in the molecule. spectrabase.com The carbonyl carbon (C=O) would be the most downfield signal. The carbons bonded to chlorine and oxygen would also exhibit significant downfield shifts.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between protons on adjacent carbons, helping to piece together the undecanoate chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds apart, for instance, confirming the ester linkage.
Solid-State NMR (ssNMR) could be utilized to study the compound in its solid form, providing insights into its crystalline and amorphous structures, polymorphism, and molecular dynamics in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cl-C H₂-O | Expected downfield (singlet) | Expected downfield |
| -O-C =O | - | Expected most downfield |
| -C H₂-C=O | Expected downfield (triplet) | Expected downfield |
| -(C H₂)₈- | Expected complex multiplet | Aliphatic region |
| Cl-C H₂- | Expected downfield (triplet) | Expected downfield |
| Note: | Specific experimental data is not available in the public domain. | A computed spectrum is available. spectrabase.com |
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the determination of its elemental formula (C₁₂H₂₂Cl₂O₂). The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) would involve the selection of the molecular ion or a specific fragment ion, which is then subjected to further fragmentation. This process helps to elucidate the structure of the molecule by identifying its constituent parts. For this compound, key fragmentations would likely include the loss of the chloromethyl group, cleavage of the ester bond, and fragmentation of the undecanoate chain.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Information | Available Data |
| Molecular Ion | C₁₂H₂₂Cl₂O₂ | Molecular Weight: 269.21 g/mol , Exact Mass: 268.099685 g/mol spectrabase.com |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two chlorine atoms. | Mention of a GC-MS spectrum available in SpectraBase. spectrabase.com |
| Key Fragments | Acylium ion, loss of chloromethyl group, fragments from the alkyl chain. | Specific fragmentation data is not publicly available. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy of this compound would show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be prominent. The C-Cl stretching vibrations would appear in the fingerprint region. The presence of long methylene chains would be confirmed by the C-H stretching and bending vibrations.
Raman Spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds. For this compound, the C-C skeletal vibrations of the long alkyl chain would be strong in the Raman spectrum. The C-Cl bonds would also give rise to characteristic Raman signals.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Ester | C=O stretch | 1735-1750 (strong) | Weaker |
| Ester | C-O stretch | 1150-1250 (strong) | Observable |
| Alkyl Chain | C-H stretch | 2850-2960 (strong) | Strong |
| Alkyl Chain | C-H bend | 1350-1470 (variable) | Observable |
| Chloroalkane | C-Cl stretch | 600-800 (variable) | Strong |
| Note: | Specific experimental spectra for this compound are not publicly available. |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would also reveal how the molecules pack together in the crystal lattice. For long-chain esters, the alkyl chains often adopt an all-trans conformation to maximize packing efficiency.
Currently, there is no publicly available crystal structure data for this compound.
Advanced Chromatographic Methods for Separation and Quantitative Analysis (e.g., GC-MS, LC-MS, SFC)
Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. A GC-MS spectrum for this compound is noted as being available in the SpectraBase database. spectrabase.com In a GC-MS analysis, the compound would be separated from any impurities on a capillary column and then detected by a mass spectrometer, which would provide both qualitative (mass spectrum) and quantitative (peak area) information.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. For this compound, reversed-phase LC with a suitable non-polar stationary phase could be used for its separation and quantification.
Supercritical Fluid Chromatography (SFC) offers an alternative to GC and LC, often providing faster separations and using more environmentally friendly mobile phases (supercritical CO₂). SFC could be effective for the analysis and purification of this compound.
Table 4: Chromatographic Analysis of this compound
| Technique | Application | Available Information |
| GC-MS | Separation, identification, and quantification. | A GC-MS spectrum is available in SpectraBase. spectrabase.com Specific method details are not provided. |
| LC-MS | Separation and quantification, especially for less volatile impurities. | No specific method has been reported in the public literature. |
| SFC | Fast separation and purification. | No specific method has been reported in the public literature. |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Analogs
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if chiral analogs were to be synthesized, for instance, by introducing a stereocenter in the undecanoate chain or by using a chiral chloromethyl group, then chiroptical spectroscopy would be essential for determining the enantiomeric purity and absolute configuration of these analogs. As there are no reports of chiral analogs of this specific compound in the reviewed literature, this section remains theoretical in the context of this compound.
Research on "this compound" Inconclusive
Despite a comprehensive search for the chemical compound "this compound," no specific scientific literature or research data could be identified. This scarcity of information prevents the creation of a detailed article focusing on its applications and research trends in chemical science.
Initial investigations sought to explore the role of this compound in various advanced chemical fields. The intended focus was on its potential applications in polymer chemistry, material science, supramolecular chemistry, and catalysis, as well as its use in developing chemical probes. However, the absence of any published research, data, or scholarly articles specifically pertaining to "this compound" makes it impossible to elaborate on these areas.
The planned structure of the article was to include:
Emerging Areas and Advanced Applications of Chloromethyl 11 Chloroundecanoate in Chemical Science
Future Research Directions and Methodological Challenges:To speculate on future research avenues and the synthetic or analytical hurdles that might be encountered.
Unfortunately, without any foundational research on Chloromethyl 11-chloroundecanoate, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. It is possible that this specific compound is novel, has not been synthesized, or is not yet described in publicly accessible scientific databases. Therefore, a detailed and informative article as requested cannot be produced at this time.
Q & A
Q. What are the recommended laboratory safety protocols for handling Chloromethyl 11-chloroundecanoate?
Chlorinated compounds like this compound require stringent safety measures due to their corrosive and potentially carcinogenic nature. Key protocols include:
- Use non-sparking tools and grounded equipment to prevent ignition .
- Store in tightly sealed containers in cool, dry, well-ventilated areas away from heat sources .
- Employ fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant aprons. In case of inhalation exposure, immediately move to fresh air and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves esterification of 11-chloroundecanoic acid with chloromethylating agents (e.g., chloromethyl chloroformate). Methodological steps include:
- Catalyzed reaction under anhydrous conditions to minimize hydrolysis.
- Purification via vacuum distillation or column chromatography to isolate the ester product .
- Monitoring reaction progress using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical workflows should combine:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular structure and substitution patterns.
- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and detect volatile byproducts.
- Elemental analysis to validate empirical formula consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
Contradictions in toxicity studies may arise from variations in experimental models or exposure durations. To address this:
- Conduct comparative meta-analyses of in vitro (e.g., cell viability assays) and in vivo (rodent models) studies, controlling for dosage and exposure routes .
- Evaluate metabolic pathways using high-resolution mass spectrometry (HRMS) to identify reactive intermediates that may contribute to toxicity.
- Cross-reference findings with structurally analogous compounds (e.g., chloromethyl ethers) to infer mechanistic parallels .
Q. What computational modeling approaches are suitable for studying the reactivity of this compound?
Advanced simulations can elucidate reaction mechanisms and stability:
- Density Functional Theory (DFT) calculations to predict electrophilic sites and bond dissociation energies.
- Molecular Dynamics (MD) simulations to study solvent interactions and degradation pathways in aqueous environments.
- Use software like Gaussian or ORCA for thermodynamic and kinetic parameter estimation .
Q. How does the steric environment influence the reaction mechanisms of this compound in nucleophilic substitutions?
Steric effects can alter reactivity in SN1/SN2 pathways:
- Perform kinetic isotope effect (KIE) studies to distinguish between unimolecular and bimolecular mechanisms.
- Synthesize derivatives with varying alkyl chain lengths to assess steric hindrance impacts on reaction rates.
- Analyze transition states using X-ray crystallography or computational docking to map steric interactions .
Methodological Considerations
- Literature Review : Prioritize peer-reviewed journals and regulatory databases (e.g., NIH HSDB, OSHA Chemical Data) for toxicity and handling guidelines .
- Data Validation : Replicate experiments under controlled conditions to verify reproducibility, especially when conflicting results exist .
- Ethical Compliance : Adhere to institutional biosafety protocols for carcinogen handling, including waste disposal and exposure monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
